molecular formula C18H20N2O4S B2614607 N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 880139-08-2

N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2614607
CAS No.: 880139-08-2
M. Wt: 360.43
InChI Key: JEWIGMUPILVUGL-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide is a synthetic hybrid compound incorporating an indole scaffold and a benzenesulfonamide functional group, making it a molecule of significant interest in medicinal chemistry research. The indole nucleus is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities. Scientific literature has demonstrated that indole derivatives can exhibit antimicrobial, anticonvulsant, antifungal, antimalarial, and anticancer properties . Furthermore, the sulfonamide functional group is a key pharmacophore in several classes of drugs, contributing to activities such as antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase effects . The specific molecular architecture of this compound, which features a 3,4-dimethoxybenzenesulfonamide moiety linked via an ethyl chain to the 3-position of the 1H-indole ring, is designed to leverage the synergistic potential of these two biologically active components. This structure is characteristic of a class of compounds explored for their potent biological activities . Research into analogous sulfonamide-based indole analogs suggests potential value in several areas. These compounds have been synthesized and investigated as possible antibacterial agents, with some showing activity against strains like Staphylococcus aureus . Additionally, certain indole-sulfonamide derivatives have been studied for their antiproliferative effects, acting as potential anticancer agents by inhibiting tubulin polymerization . The mechanism of action for such compounds can vary, but sulfonamides are known to act as competitive inhibitors of essential bacterial enzymes like dihydropteroate synthase . This compound is presented as a key intermediate or target molecule for researchers in chemical biology and drug discovery. It is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-23-17-8-7-14(11-18(17)24-2)25(21,22)20-10-9-13-12-19-16-6-4-3-5-15(13)16/h3-8,11-12,19-20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWIGMUPILVUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves the coupling of tryptamine with a sulfonyl chloride derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

Anticancer Applications

Research indicates that N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide exhibits promising anticancer properties.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
A-431<10
MCF-715
HeLa12

Case Study : A study conducted by Smith et al. (2023) demonstrated that modifications to the benzamide structure significantly enhance anticancer efficacy, with certain derivatives achieving lower IC50 values compared to established chemotherapeutics.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies, particularly regarding its ability to mitigate neurodegenerative conditions.

Data Table: Neuroprotective Activity

ModelEffectReference
Picrotoxin-induced seizuresSignificant reduction in seizure frequency
Oxidative stress modelsProtection against neuronal damage

Case Study : In a study by Johnson et al. (2024), the compound was shown to cross the blood-brain barrier effectively, providing protective effects against oxidative damage in neuronal cells.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

Cell LineCytokine InhibitionIC50 (µM)Reference
J774A.1 cellsIL-1β10
RAW 264.7TNF-α15

Case Study : A study by Lee et al. (2025) reported that derivatives of this compound significantly inhibited IL-6 production in macrophage models, suggesting a potential for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, influencing neurotransmitter activity. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs (Table 1) share the 3,4-dimethoxyphenethyl or indole-ethyl backbone but differ in sulfonamide/amide substituents:

Compound Name Core Structure Sulfonamide/Amide Substituents CAS Number Availability
N-[2-(1H-Indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide Indole-ethyl 3,4-Dimethoxybenzene - Discontinued
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide 3,4-Dimethoxyphenethyl 2,4,6-Trimethylbenzene 160422-44-6 Available (1 supplier)
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIMETHYLBENZENESULFONAMIDE 3,4-Dimethoxyphenethyl 2,5-Dimethylbenzene - Available (1 supplier)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide 3,4-Dimethoxyphenethyl 2-(Indol-3-yl)-2-oxoacetamide 19007-49-9 Available (2 suppliers)

Key Observations :

  • Indole vs. Dimethoxyphenyl : The indole group in the target compound may enhance binding to biological targets like serotonin receptors compared to dimethoxyphenyl analogs, which lack heterocyclic π systems .
  • Sulfonamide vs.
  • Substituent Effects : Trimethyl (2,4,6) or dimethyl (2,5) groups on the benzene ring in analogs increase steric hindrance, which may reduce binding efficiency compared to the methoxy groups in the target compound .

Hypothetical Pharmacological Implications

  • Target Selectivity : The indole moiety could direct the compound toward tryptophan-hydroxylase or 5-HT receptors, whereas dimethoxyphenyl analogs might exhibit affinity for adrenergic or dopaminergic systems due to structural similarity to catecholamines .
  • Toxicity Risks : The discontinued status of the indole-containing sulfonamide may reflect unforeseen toxicity, possibly due to reactive metabolites from the indole group, whereas dimethoxyphenyl analogs with simpler substituents might have safer profiles.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide is a compound that combines an indole moiety with a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Characteristics

  • Chemical Name : this compound
  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 360.43 g/mol
  • CAS Number : 880139-08-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known for its role in modulating neurotransmitter activity, while the sulfonamide group enhances binding affinity to specific enzymes and receptors.

Antimicrobial Activity

Research has indicated that compounds with indole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of indole can inhibit the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence. This inhibition can lead to reduced bacterial infection rates and presents a potential therapeutic avenue for treating bacterial infections .

Anti-inflammatory Properties

This compound has shown promise in preclinical studies for its anti-inflammatory effects. The compound's mechanism involves the modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

  • Inhibition of T3SS :
    • A study screened various compounds for their ability to inhibit T3SS in enteropathogenic E. coli (EPEC). The results showed that certain indole derivatives, including the compound , could reduce the secretion of virulence factors by approximately 50% at concentrations around 50 μM .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays demonstrated that this compound exhibited low toxicity towards mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 Value (μM)Reference
T3SS InhibitionN-[2-(1H-indol-3-yl)ethyl]-...50
Anti-inflammatoryN-[2-(1H-indol-3-yl)ethyl]-...Not specified
CytotoxicityN-[2-(1H-indol-3-yl)ethyl]-...>100

Q & A

Basic Research Question

  • Spectroscopy :
    • NMR : 1H^1\text{H}-NMR confirms substitution patterns: aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and indole NH (δ ~10.5 ppm) .
    • HRMS : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular formula .
  • Crystallography : Single-crystal X-ray diffraction reveals torsional angles between the indole and sulfonamide moieties (e.g., dihedral angle ~85°), influencing packing efficiency and solubility .

What in vitro or in vivo models are appropriate for evaluating its biological activity in cancer or microbial pathogenesis?

Advanced Research Question

  • Anticancer activity :
    • In vitro : NCI-60 human tumor cell line screening (e.g., GI50_{50} values) and apoptosis assays (Annexin V/PI staining) .
    • In vivo : Xenograft models (e.g., murine breast cancer 4T1) with dose-response studies (10–50 mg/kg, oral/IP) .
  • Antimicrobial activity :
    • MIC assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
      Key endpoints : IC50_{50}, tumor growth inhibition (%), and bacterial log reduction.

How do structural modifications to the indole or sulfonamide moieties affect pharmacological efficacy and selectivity?

Advanced Research Question

  • Indole modifications :
    • Substitution at C5 of indole (e.g., -Br, -OCH3_3) enhances antitumor potency by 2–3 fold (NCI-H460 lung cancer model) .
    • N1-methylation reduces CNS penetration due to increased hydrophilicity .
  • Sulfonamide modifications :
    • Replacing 3,4-dimethoxy with halogen groups (e.g., Cl) improves carbonic anhydrase inhibition (Ki_i < 10 nM) .
      SAR insights : Electron-withdrawing groups on the sulfonamide enhance target binding affinity, while bulkier substituents reduce off-target effects .

What computational strategies are used to predict the compound’s binding modes with therapeutic targets like carbonic anhydrase IX?

Advanced Research Question

  • Docking studies : AutoDock Vina or Schrödinger Glide predicts interactions with CA IX active site residues (e.g., Zn2+^{2+} coordination via sulfonamide oxygen) .
  • MD simulations : 100-ns simulations (AMBER/CHARMM) assess stability of ligand-protein complexes; RMSD < 2 Å indicates stable binding .
    Validation : Correlate computational ΔG values with experimental IC50_{50} data to refine scoring functions.

What are the key stability considerations for this compound under various storage conditions?

Basic Research Question

  • Thermal stability : Decomposition observed >200°C (TGA/DSC), but room-temperature storage in desiccators is stable for >12 months .
  • Photostability : Protect from UV light to prevent sulfonamide bond cleavage; amber vials recommended .
  • Solution stability : Degrades in aqueous buffers (t1/2_{1/2} ~48 hrs at pH 7.4); use DMSO stock solutions (-20°C) for assays .

How can contradictory data on the compound’s solubility and bioavailability be resolved methodologically?

Advanced Research Question

  • Solubility : Use standardized shake-flask method (pH 6.8 PBS) vs. biorelevant media (FaSSIF/FeSSIF) to account for intestinal fluid interactions .
  • Bioavailability : Compare pharmacokinetic profiles (e.g., Cmax_{max}, AUC) across species (rat vs. dog) to identify species-specific metabolism .
    Analytical tools : LC-MS/MS for plasma quantification; mitigate matrix effects via stable isotope internal standards .

What analytical techniques are critical for impurity profiling during scale-up synthesis?

Basic Research Question

  • HPLC-DAD/MS : Detects sulfonic acid byproducts (<0.1% w/w) and disulfonylated impurities .
  • Elemental analysis : Confirms stoichiometric C, H, N, S content (±0.3% theoretical) .
  • XRD : Identifies polymorphic forms (e.g., Form I vs. II) impacting dissolution rates .

What molecular targets or pathways are implicated in its mechanism of action?

Advanced Research Question

  • CA IX inhibition : Overexpressed in hypoxic tumors; blocks extracellular acidification (pH <6.8) and enhances chemotherapy efficacy .
  • Microtubule disruption : Indole derivatives interfere with tubulin polymerization (IC50_{50} ~1.2 µM in HeLa cells) .
    Omics integration : Transcriptomic profiling (RNA-seq) identifies downstream pathways (e.g., HIF-1α, apoptosis regulators) .

How can researchers design robust dose-response experiments to minimize variability in IC50_{50}50​ determinations?

Advanced Research Question

  • Cell line validation : Use STR profiling to confirm identity and minimize genetic drift .
  • Normalization : Include viability controls (e.g., ATP-based assays) and normalize to untreated cells .
  • Replicates : N ≥ 3 biological replicates with 8-point dilution series (0.1–100 µM) .
    Statistical tools : Four-parameter logistic regression (GraphPad Prism) for curve fitting; report 95% confidence intervals .

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